m-PEG8-succinimidyl carbonate
描述
m-PEG8-succinimidyl carbonate (CAS# 1372860-04-2) is a heterobifunctional polyethylene glycol (PEG) derivative widely used in bioconjugation and drug development. Its molecular formula is C₂₂H₃₉NO₁₃, with a molecular weight of 525.54 g/mol . Structurally, it consists of a methoxy-terminated PEG chain (8 ethylene glycol units) linked to a succinimidyl carbonate group. This compound is a white, water-soluble powder at room temperature and is typically dissolved in polar solvents like DMSO for experimental use .
Its primary application lies in PROTACs (Proteolysis-Targeting Chimeras), where it serves as a linker connecting E3 ubiquitin ligase ligands to target protein binders, enabling selective protein degradation . The succinimidyl carbonate group reacts with hydroxyl (-OH) groups under mild alkaline conditions, making it ideal for conjugating alcohols (e.g., serine, threonine residues) or other hydroxyl-containing molecules .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO13/c1-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-22(26)36-23-20(24)2-3-21(23)25/h2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBOFEYHJAHPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The preparation of m-PEG8-succinimidyl carbonate typically involves the activation of the hydroxyl terminal of monomethoxy polyethylene glycol to succinimidyl carbonate. This activation allows the compound to react with free amino groups of active drugs to form stable urethane bonds. The general synthetic route includes the following steps:
Activation of PEG: The hydroxyl group of monomethoxy polyethylene glycol is activated using a carbonate reagent.
Formation of Succinimidyl Carbonate: The activated PEG is then reacted with succinimidyl carbonate to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes:
Cryopreservation: The compound must be cryopreserved in an inert gas environment to maintain its stability.
Quality Control: Strict process parameter control is implemented to ensure product quality and consistency.
化学反应分析
Types of Reactions: m-PEG8-succinimidyl carbonate primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group, which is a good leaving group. The compound reacts with amine nucleophiles to form stable urethane bonds .
Common Reagents and Conditions:
Reagents: Common reagents include amine-containing compounds, such as proteins and peptides.
Major Products: The major products formed from these reactions are PEGylated compounds, where the PEG linker is covalently attached to the amine-containing molecule, enhancing its solubility and stability .
科学研究应用
Bioconjugation in Therapeutics
One of the primary applications of m-PEG8-succinimidyl carbonate is in the bioconjugation of therapeutic proteins. The succinimidyl carbonate end group reacts efficiently with primary amines on lysine residues or the N-terminus of proteins, leading to the formation of stable urethane bonds. This modification enhances the solubility, stability, and bioavailability of therapeutic agents.
Case Study: PEGylation of Cytochrome C
In a study focusing on cytochrome c (Cyt-c), researchers employed this compound for site-specific PEGylation. The results indicated that PEGylated forms (Cyt-c-PEG-4 and Cyt-c-PEG-8) exhibited significantly improved stability compared to unmodified Cyt-c. Specifically, Cyt-c-PEG-8 demonstrated a 30–40% increase in residual activity over 60 days at varying temperatures, making it a promising candidate for biomedical applications such as drug delivery and biosensing .
Drug Delivery Systems
This compound is also used in developing advanced drug delivery systems, particularly for controlled release formulations. Its ability to form stable conjugates allows for prolonged circulation times and targeted delivery of therapeutic agents.
Table: Comparison of Drug Delivery Systems Utilizing this compound
In another study focusing on insulin delivery systems, researchers incorporated this compound into biodegradable nanoparticles. These systems demonstrated sustained release profiles and significant reductions in blood glucose levels in diabetic models, showcasing the potential for managing conditions like Type 1 diabetes through innovative delivery mechanisms .
PROTAC Linkers
This compound serves as a linker in PROTAC (PROteolysis TArgeting Chimera) technology, which is a novel approach for targeted protein degradation. By linking small molecules to target proteins via PEG chains, researchers can enhance the specificity and efficacy of drug candidates.
Case Study: PROTAC Development
In recent research, this compound was utilized to create PROTACs that effectively targeted specific proteins for degradation. This application highlights its role in advancing therapeutic strategies against various diseases, including cancer .
Medical Devices and Regenerative Medicine
The biocompatibility and hydrophilicity of this compound make it an excellent candidate for use in medical devices and regenerative medicine applications. Its incorporation into hydrogels can enhance drug release profiles and improve tissue integration.
Applications Overview
- Hydrogels : Used for controlled drug release and tissue engineering.
- Wound Healing : Enhances biocompatibility and reduces inflammation.
- 3D Printing : Utilized in creating PEG-based scaffolds for tissue regeneration.
作用机制
The mechanism of action of m-PEG8-succinimidyl carbonate involves the formation of stable urethane bonds with amine-containing molecules. The succinimidyl carbonate group reacts with the amine nucleophiles, resulting in the covalent attachment of the PEG linker to the target molecule . This modification enhances the solubility, stability, and biocompatibility of the target molecule, making it more suitable for various applications.
相似化合物的比较
Commercial Availability and Specifications
Suppliers like 陕西新研博美生物科技有限公司 and 北京凯正联合医药技术有限公司 offer this compound with the following specifications :
- Purity : ≥95% (HPLC)
- Dispersity (Đ) : ≤1.05 (for 2–10 kDa variants)
- Storage : -20°C in anhydrous conditions to prevent hydrolysis.
Comparable compounds (e.g., m-PEG8-C10-phosphonic acid, CAS# 2093153-86-5) are tailored for metal-binding applications, highlighting the functional versatility of PEG8 derivatives .
生物活性
m-PEG8-succinimidyl carbonate is a polyethylene glycol (PEG) derivative that serves as an important linker in biochemical applications, particularly in the development of targeted protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras). This compound features a succinimidyl carbonate group, which is known for its high reactivity with amine nucleophiles, allowing for the formation of stable amide bonds with proteins and peptides. The hydrophilic nature of PEG enhances the solubility and stability of the conjugated molecules, making it a valuable tool in both research and therapeutic contexts.
The primary mechanism of action of this compound involves its ability to form stable urethane bonds with amine-containing molecules. The succinimidyl carbonate moiety reacts with primary amines on proteins, leading to the covalent attachment of the PEG linker. This reaction not only increases the solubility of the protein but also can modify its biological activity by influencing its stability and interactions within cellular environments .
Cellular Effects
The incorporation of this compound into proteins can significantly affect cellular processes. By facilitating the ubiquitination and subsequent degradation of specific proteins, this compound plays a role in modulating cell signaling pathways, gene expression, and metabolic processes. For example, in studies involving PEGylated cytochrome c (Cyt-c), it was found that PEGylation improved the protein's thermal stability and shelf-life, enhancing its potential for therapeutic applications .
Applications in Research and Medicine
This compound has diverse applications across various fields:
- Biochemistry : Used as a linker in PROTACs to target specific proteins for degradation.
- Drug Development : Enhances the solubility and stability of therapeutic agents, improving their pharmacokinetic profiles.
- Protein Engineering : Facilitates site-specific PEGylation to optimize the pharmacological properties of proteins .
Case Studies
-
PEGylation of Cytochrome c :
- A study demonstrated that site-specific PEGylation using this compound resulted in enhanced stability for cytochrome c. The optimal conditions were identified as pH 7, a molar ratio of 1:25 (Cyt-c:mPEG-NHS), and a reaction time of 15 minutes, yielding significant improvements in protein stability over unmodified counterparts .
- Insulin Delivery Systems :
Comparative Analysis
| Property | This compound | Traditional PEG Linkers |
|---|---|---|
| Reactivity with Amines | High | Moderate |
| Solubility Enhancement | Significant | Variable |
| Stability in Aqueous Solutions | High | Depends on molecular weight |
| Application Scope | PROTACs, drug delivery | General PEGylation |
常见问题
Basic: What are the standard protocols for synthesizing and characterizing m-PEG8-succinimidyl carbonate?
Answer:
- Synthesis: this compound is typically synthesized via carbonyldiimidazole (CDI)-mediated activation of the PEG hydroxyl group, followed by reaction with N-hydroxysuccinimide (NHS) under anhydrous conditions. Ensure stoichiometric control to minimize unreacted intermediates .
- Characterization:
- NMR: Confirm the structure using and NMR. The succinimidyl carbonate group shows characteristic peaks at δ 2.8–3.0 ppm (NHS protons) and δ 167–170 ppm (carbonyl carbons) .
- HPLC: Monitor purity using reverse-phase chromatography (C18 column, acetonitrile/water gradient). A purity >95% is recommended for reproducible bioconjugation .
Basic: How to design a controlled experiment for evaluating conjugation efficiency of this compound with primary amines?
Answer:
- Variables:
- Controls:
- Analysis: SDS-PAGE or size-exclusion chromatography (SEC) to resolve PEGylated vs. unmodified protein .
Advanced: How to resolve discrepancies in reported conjugation efficiencies across studies using this compound?
Answer:
- Potential Causes:
- Validation:
Advanced: What strategies minimize side reactions (e.g., hydrolysis or crosslinking) during multi-step bioconjugation with this compound?
Answer:
- Stepwise Conjugation:
- Analytical Monitoring:
Advanced: How to integrate this compound into nanoparticle surface functionalization workflows?
Answer:
- Protocol:
- Lipid-Based Nanoparticles: Incorporate PEG during lipid film hydration (1–5 mol% PEG-lipid). Post-insertion via NHS-PEG is less efficient due to steric hindrance .
- Polymeric Nanoparticles: React NHS-PEG with surface amines on PLGA or chitosan particles. Optimize PEG density to balance stealth properties and drug loading .
- Quality Control:
Advanced: What computational tools aid in predicting the steric effects of this compound in protein-PEG adducts?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
